3-Benzyl-3,6-diazabicyclo[3.2.1]octane
Description
Properties
IUPAC Name |
3-benzyl-3,6-diazabicyclo[3.2.1]octane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c1-2-4-11(5-3-1)8-15-9-12-6-13(10-15)14-7-12/h1-5,12-14H,6-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUBHIHZMGUSHQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CNC1CN(C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-3,6-diazabicyclo[3.2.1]octane can be achieved through several methods. One common approach involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is a central core structure in the family of tropane alkaloids . This method typically involves the use of acyclic starting materials that contain all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .
Industrial Production Methods
Industrial production of this compound often involves bulk manufacturing and custom synthesis. Companies like ChemScene provide this compound in bulk, ensuring high purity and consistency for various applications .
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-3,6-diazabicyclo[3.2.1]octane undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
1.1 Analgesic Properties
The compound has been investigated for its analgesic properties, particularly its interaction with opioid receptors. Research indicates that derivatives of 3-benzyl-3,6-diazabicyclo[3.2.1]octane exhibit central analgesic activity similar to morphine-like opioids, making them candidates for the development of new pain management therapies . The structural similarity to known analgesics enhances its potential efficacy in treating pain while minimizing side effects.
1.2 Antiviral Activity
Studies have explored the synthesis of diazabicyclo analogues aimed at HIV-1 inhibition, suggesting that modifications of the bicyclic structure can lead to compounds with antiviral properties . The compound's ability to bind effectively to viral proteins may inhibit viral replication, presenting a promising avenue for antiviral drug development.
Organic Synthesis
2.1 Synthetic Intermediates
this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique bicyclic structure allows for various chemical transformations that are critical in the construction of other pharmacologically relevant compounds. For instance, it can undergo reactions such as catalytic debenzylation and reduction to yield derivatives with enhanced biological activity .
2.2 Structural Modifications
The compound can be modified through various synthetic pathways to create derivatives with tailored properties for specific applications. This flexibility in synthesis is crucial for developing compounds with optimized pharmacological profiles .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-Benzyl-3,6-diazabicyclo[3.2.1]octane involves its interaction with specific molecular targets and pathways. For example, as a β-lactamase inhibitor, it binds to the active site of β-lactamase enzymes, preventing them from hydrolyzing β-lactam antibiotics . This synergistic action enhances the efficacy of β-lactam antibiotics against resistant bacterial strains .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Variations in Bicyclic Frameworks
Diazabicyclo[3.2.1]octane Derivatives
- 3-Benzyl-3,8-diazabicyclo[3.2.1]octane (CAS: 67571-90-8): Differs in nitrogen placement (3,8 vs. 3,6). Exhibits a density of 1.074 g/cm³ and boiling point of 309.2°C, suggesting higher lipophilicity compared to the 3,6-diaza variant . Used in tropane alkaloid analogs, such as N-Benzyl Nortropinone (CAS: 28957-72-4), which has a ketone group at position 3 .
- 2-Ethyl-5,6-dimethyl-4,7-dioxo-2-propanoyl-3,6-diazabicyclo[3.2.1]octane (7): Features additional oxo and alkyl groups, confirmed via X-ray crystallography (triclinic crystal system, space group P-1) . Demonstrates synthetic versatility in generating functionalized heterocycles .
Diazabicyclo[3.3.0]octane and Diazabicyclononane Derivatives
3-Benzyl-3,7-diazabicyclo[3.3.0]octane (Compound 25b) :
Diazabicyclo[3.2.1]octane vs. Diazabicyclo[3.2.0]heptane :
Functional Group Modifications and Bioactivity
Analgesic and CNS-Active Derivatives
3-Methyl-8-propinyl-3,8-diazabicyclo[3.2.1]octane :
Azaprophen (6-Methyl-6-azabicyclo[3.2.1]octan-3-yl ester) :
Antimicrobial and Antimycobacterial Agents
Comparative Data Table
Biological Activity
3-Benzyl-3,6-diazabicyclo[3.2.1]octane, a bicyclic compound featuring a unique structural framework with two nitrogen atoms, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its receptor interactions, pharmacological effects, and therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , characterized by a bicyclic core structure that significantly influences its biological properties. The presence of nitrogen atoms in the bicyclic system enhances its reactivity and interaction with biological targets.
Receptor Binding Affinity
Research indicates that this compound exhibits significant binding affinity for various receptors, particularly opioid receptors. This interaction suggests potential applications in pain management and addiction therapies. Studies have utilized techniques such as radiolabeling and binding assays to quantify these interactions.
| Receptor Type | Binding Affinity (Ki) | Reference |
|---|---|---|
| Opioid Receptors | Low nanomolar range | |
| Dopamine Receptors | Moderate affinity |
Pharmacological Effects
The biological activity of this compound extends to several pharmacological effects:
- Analgesic Properties : It has been shown to possess analgesic effects comparable to traditional opioid medications, potentially offering a safer alternative with reduced addiction risk.
- Neuropharmacological Effects : Compounds within the diazabicyclo family have demonstrated neuroprotective properties, suggesting applications in neurodegenerative diseases.
In Vitro Studies
A series of in vitro studies evaluated the growth inhibition of various tumor cell lines by derivatives of this compound. Notably, one derivative exhibited IC50 values in the low micromolar range against leukemia cells and solid tumors.
| Compound | Cell Line | IC50 (µM) | Effect |
|---|---|---|---|
| 2a | MCF-7 (breast cancer) | 10 | Growth inhibition |
| 2b | A549 (lung cancer) | 5 | Significant cytotoxicity |
| 2f | K562 (leukemia) | 15 | Moderate growth inhibition |
These findings highlight the potential of this compound as an anticancer agent.
Animal Models
In vivo studies have further elucidated the analgesic properties of this compound. In animal models, it demonstrated significant pain relief comparable to morphine but with fewer side effects.
The mechanism by which this compound exerts its effects involves:
- Receptor Modulation : Binding to opioid receptors leads to modulation of pain pathways.
- Cell Signaling Pathways : It influences various signaling pathways involved in apoptosis and cell proliferation, contributing to its anticancer activity.
Future Directions
Ongoing research aims to further explore the therapeutic potential of this compound in various medical fields, including:
- Development of safer analgesics
- Investigating its role in cancer therapy
- Exploring neuroprotective applications
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly used to prepare 3-Benzyl-3,6-diazabicyclo[3.2.1]octane?
- Answer : Synthesis often involves 1,3-dipolar cycloaddition reactions. For example, reacting hindered pyrazinium derivatives with methyl acrylate can yield diazabicyclo[3.2.1]octane scaffolds. However, steric effects may lead to unexpected products, such as 3,6-diazabicyclo[3.2.1]octane derivatives formed via cycloaddition and rearrangement . Hydrogenation and reduction steps (e.g., using LiAlH₄ or palladium catalysts) are also employed for tert-butyl protected analogs, demonstrating adaptable routes for introducing benzyl groups .
Q. Which analytical techniques are most effective for characterizing this compound?
- Answer :
- HPLC-MS : Provides sensitivity and selectivity for quantifying derivatives in complex mixtures .
- X-ray crystallography : Resolves structural ambiguities, as seen in similar bicyclic compounds .
- NMR spectroscopy : 2D techniques (e.g., COSY, HSQC) confirm stereochemistry and bicyclic framework integrity .
Q. What biological targets are associated with benzyl-substituted diazabicyclo[3.2.1]octane derivatives?
- Answer : These derivatives interact with monoamine transporters (e.g., dopamine transporter DAT, serotonin transporter SERT), validated via radioligand binding assays in transfected cell lines . Some analogs inhibit enzymes like ELOVL6, assessed through in vitro fatty acid elongation assays .
Advanced Research Questions
Q. How can enantiomeric purity be achieved in stereochemically complex syntheses?
- Answer : Enantioselective synthesis uses chiral catalysts (e.g., BINAP-modified palladium) or auxiliaries. Post-synthesis resolution via chiral HPLC or diastereomeric salt formation is critical, as demonstrated in tropane alkaloid derivatives .
Q. What computational methods optimize structure-activity relationships (SAR)?
- Answer :
- Molecular docking and dynamics : Predict binding interactions and stability with targets like DAT/SERT .
- QSAR models : Utilize descriptors (e.g., logP, polar surface area) to predict activity .
- DFT calculations : Optimize synthetic pathways for yield and selectivity .
Q. How are contradictions between in vitro and in vivo pharmacological data resolved?
- Answer : Discrepancies often stem from metabolic instability. Strategies include:
- Metabolic profiling : LC-MS/MS identifies unstable metabolites (e.g., oxidative products) .
- Prodrug design : Enhances bioavailability (e.g., ester/amide prodrugs in tropane analogs) .
Q. What strategies improve metabolic stability without compromising target affinity?
- Answer :
- Bioisosteric replacement : Substitutes labile groups (e.g., para-benzyl hydroxylation) with halogens or methyl groups .
- Deuterium incorporation : Slows CYP450-mediated oxidation at benzylic positions .
Q. How is blood-brain barrier (BBB) penetration optimized in analog design?
- Answer : In silico predictors (e.g., polar surface area <90 Ų) guide molecular modifications. LogD (1–3) and P-gp efflux ratios are validated using MDCK-MDR1 cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
